molecular formula C13H15N3O2 B1526909 Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate CAS No. 1283441-69-9

Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate

Cat. No.: B1526909
CAS No.: 1283441-69-9
M. Wt: 245.28 g/mol
InChI Key: FHOGTIYTHZRNRK-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate typically involves the reaction of 2-cyanopyridine with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may be utilized in the study of biological systems and processes.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

  • Methyl 1-(2-cyanopyridin-3-yl)piperidine-4-carboxylate

  • Methyl 1-(2-cyanopyridin-5-yl)piperidine-4-carboxylate

  • Methyl 1-(2-cyanopyridin-6-yl)piperidine-4-carboxylate

These compounds share structural similarities but may exhibit different properties and applications due to variations in their molecular structures.

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Properties

IUPAC Name

methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-18-13(17)10-3-6-16(7-4-10)12-2-5-15-11(8-12)9-14/h2,5,8,10H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGTIYTHZRNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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